molecular formula C16H12N2O2 B12658622 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate CAS No. 78062-19-8

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Cat. No.: B12658622
CAS No.: 78062-19-8
M. Wt: 264.28 g/mol
InChI Key: YZAANVHLGKJXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aromatic Diisocyanates in Contemporary Chemical Research

Aromatic diisocyanates are a cornerstone of the polyurethane industry, a sector that produces a wide array of products, from flexible and rigid foams to coatings, adhesives, sealants, and elastomers. sigmaaldrich.comprepchem.com The reactivity of the isocyanate group with compounds containing active hydrogen atoms, such as polyols, forms the basis of polyurethane synthesis. aidic.it The aromatic nature of these diisocyanates, such as the widely used Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI), offers significant advantages, including high reactivity and the ability to create polymers with exceptional mechanical strength. chemicalbook.comepa.gov

Contemporary research in this area is multifaceted. There is a strong drive towards developing more sustainable and environmentally benign synthetic routes for isocyanates, aiming to move away from hazardous precursors like phosgene (B1210022). researchgate.netmostwiedzy.pl Additionally, researchers are continually exploring the structure-property relationships in polyurethanes, investigating how modifications to the diisocyanate backbone can influence the final material's characteristics, such as thermal stability and mechanical performance. sigmaaldrich.com The global market for aromatic diisocyanates continues to expand, driven by increasing demand in the automotive, construction, and electronics industries. prepchem.com

Significance of 5-(o-Isocyanatobenzyl)-o-tolyl Isocyanate within Diisocyanate Chemistry

Detailed research findings and dedicated studies on this compound are not extensively available in the current body of scientific literature. Its significance, therefore, must be inferred from its chemical structure and comparison with well-studied isomers and related compounds.

Structurally, this compound is an aromatic diisocyanate. Its molecular framework consists of a tolyl isocyanate core substituted with a benzyl (B1604629) group that also carries an isocyanate function. The specific placement of the substituents—the isocyanatobenzyl group at the 5-position of the o-tolyl isocyanate—would be expected to influence its reactivity and the stereochemistry of the polymers it forms.

An isomer of this compound, 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate (CAS Number 94166-36-6), is documented in chemical databases, indicating that this structural motif is chemically feasible. epa.gov Another related isomer, o-(p-isocyanatobenzyl)phenyl isocyanate (CAS Number 5873-54-1), is also known. chemos.de The study of such isomers is crucial in diisocyanate chemistry as the spatial arrangement of the isocyanate groups significantly impacts reaction kinetics and the morphology of the resulting polymer, which in turn dictates its physical and mechanical properties.

The significance of a novel diisocyanate like this compound would lie in its potential to create polyurethanes with unique properties. The asymmetric nature of the molecule and the specific steric and electronic environment of its two isocyanate groups could lead to polymers with tailored flexibility, thermal stability, or adhesive characteristics that differ from those produced using more common, symmetric diisocyanates like MDI. However, without dedicated experimental studies, its precise impact on polyurethane chemistry remains a subject of scientific inquiry.

Table 1: Interactive Data of Related Aromatic Isocyanates This table provides details on isomers and related compounds to contextualize the subject of this article.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
3-(o-Isocyanatobenzyl)-o-tolyl isocyanate94166-36-6C16H12N2O2Isomer of the subject compound with the benzyl group at the 3-position.
o-(p-Isocyanatobenzyl)phenyl isocyanate5873-54-1C15H10N2O2Isomer with a different substitution pattern and lacking the methyl group.
o-Tolyl isocyanate614-68-6C8H7NOA precursor building block of the subject compound. sigmaaldrich.com
p-Tolyl isocyanate622-58-2C8H7NOAn isomer of tolyl isocyanate, often used in derivatization reactions. sigmaaldrich.com

Evolution of Academic Research Perspectives on Aromatic Diisocyanate Functionality

The academic perspective on aromatic diisocyanate functionality has evolved significantly since their initial development. Initially, the focus was primarily on their utility as monomers for producing polyurethanes, with research centered on optimizing reaction conditions and exploring the broad applicability of the resulting polymers. sigmaaldrich.com

Over time, a deeper understanding of the chemical physics of polyurethanes has led to more nuanced research directions. Scientists now investigate the influence of diisocyanate structure on the micro-phase separation in segmented polyurethanes, a phenomenon that governs many of their unique properties. epa.gov The differential reactivity of the isocyanate groups in asymmetric diisocyanates is another area of active research, as it allows for controlled, stepwise polymerization processes.

More recently, the focus has shifted towards addressing the environmental and health concerns associated with isocyanates. This includes the development of non-phosgene routes to isocyanates and the creation of "blocked isocyanates" that are less hazardous to handle. aidic.it Furthermore, there is a growing interest in bio-based isocyanates, which are derived from renewable resources, as a sustainable alternative to their petroleum-based counterparts. mostwiedzy.pl The exploration of novel diisocyanate structures, including potentially this compound, fits within this evolutionary trend of seeking new functionalities and improved performance profiles in polyurethane materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78062-19-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-isocyanato-4-[(2-isocyanatophenyl)methyl]-1-methylbenzene

InChI

InChI=1S/C16H12N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h2-7,9H,8H2,1H3

InChI Key

YZAANVHLGKJXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2N=C=O)N=C=O

Origin of Product

United States

Synthetic Methodologies for Aromatic Diisocyanates

Phosgene-Based Synthesis Routes

The phosgene (B1210022) process is the most established and widely used industrial method for producing aromatic diisocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI). nih.govacs.org Despite its efficiency and cost-effectiveness, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct present significant safety and environmental challenges. nih.govacs.org These drawbacks have led to strict regulations on its use and spurred research into alternative methods. acs.org

The process for a generic aromatic diamine (R(NH₂)₂) can be summarized as follows:

Carbamoyl Chloride Formation: R(NH₂)₂ + COCl₂ → R(NHCOCl)(NH₂) + HCl

Isocyanate Formation: R(NHCOCl)(NH₂) + COCl₂ → R(NCO)(NHCOCl) + HCl

Final Diisocyanate Formation: R(NCO)(NHCOCl) + Heat → R(NCO)₂ + HCl

This method is suitable for producing high-tonnage isocyanates from amines with high boiling points and low vaporization tendencies. acs.org

On an industrial scale, phosgenation is carried out using either a liquid-phase or a gas-phase process. nih.govacs.org

Liquid-Phase Phosgenation: This is the most common method for large-scale production of MDI and TDI. nih.govacs.org The reaction is conducted in an inert solvent, such as chlorobenzene (B131634) or dichlorobenzene. The aromatic diamine solution is mixed with a solution of phosgene in the same solvent. The reaction is typically carried out at elevated temperatures and pressures. Major chemical manufacturers like Wanhua Chemical, BASF, and Covestro utilize liquid-phase technology. nih.govacs.org

Gas-Phase Phosgenation: In this process, the vaporized diamine is reacted with gaseous phosgene at high temperatures (200-600 °C). nih.gov This method was initially developed for aliphatic isocyanates but has been adapted for aromatic variants. nih.gov It can offer advantages in terms of reaction speed and reduced solvent usage. nih.gov

Table 1: Comparison of Industrial Phosgenation Processes

FeatureLiquid-Phase PhosgenationGas-Phase Phosgenation
Reactant State Diamine and phosgene are in liquid solutionDiamine and phosgene are in gaseous state
Temperature Moderate to elevatedHigh (200-600 °C) nih.gov
Pressure ElevatedAtmospheric or slightly elevated
Solvent Required (e.g., chlorobenzene)Generally not required
Primary Application MDI, TDI nih.govacs.orgAliphatic and some aromatic isocyanates nih.gov
Key Advantage Well-established for high-volume productionFast reaction rates, reduced solvent waste nih.gov

Phosgene-Free Synthesis Approaches

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. acs.orgnwo.nl These methods often involve the thermal decomposition of carbamates or rearrangement reactions. acs.orgnwo.nl One promising alternative involves the oxidative carbonylation of amines to form carbamates, followed by their thermal decomposition to isocyanates. core.ac.uk

Rearrangement reactions provide powerful, phosgene-free pathways to synthesize isocyanates from different starting materials. The Curtius and Hofmann rearrangements are two of the most significant examples.

The Curtius rearrangement, first described by Theodor Curtius in 1885, is the thermal decomposition of an acyl azide (B81097) to produce an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org It is considered one of the cleanest and highest-yielding methods for isocyanate synthesis. google.com

Mechanism: The reaction begins with the formation of an acyl azide, typically from a carboxylic acid derivative (like an acyl chloride) and an azide salt (e.g., sodium azide). numberanalytics.com Upon heating, the acyl azide rearranges, losing a molecule of nitrogen gas to form the isocyanate. wikipedia.org Recent research suggests that this is a concerted process, where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate. wikipedia.org This concerted mechanism is supported by the absence of nitrene insertion byproducts and by thermodynamic calculations. wikipedia.org The migration of the R-group proceeds with complete retention of its stereochemical configuration. wikipedia.org

Applications: The Curtius rearrangement is highly versatile and tolerates a wide variety of functional groups. wikipedia.orgresearchgate.net The resulting isocyanate is a stable intermediate that can be isolated or reacted in situ with various nucleophiles. researchgate.netnih.gov Reaction with water yields a primary amine (after decarboxylation of the intermediate carbamic acid), reaction with an alcohol produces a carbamate (B1207046) (urethane), and reaction with an amine gives a urea (B33335) derivative. wikipedia.orgnumberanalytics.com This versatility makes the Curtius rearrangement a valuable tool in the synthesis of pharmaceuticals, complex natural products, and other fine chemicals. numberanalytics.comnih.gov For instance, carrying out the reaction in the presence of tert-butanol (B103910) is a common strategy for producing Boc-protected amines, which are important intermediates in organic synthesis. wikipedia.org

Table 2: Overview of the Curtius Rearrangement

AspectDescription
Starting Material Carboxylic Acid (converted to Acyl Azide) nih.gov
Key Intermediate Acyl Azide (R-CO-N₃) numberanalytics.com
Product Isocyanate (R-N=C=O) wikipedia.org
Byproduct Nitrogen Gas (N₂) wikipedia.org
Mechanism Concerted thermal decomposition and rearrangement wikipedia.org
Key Features High yield, clean reaction, stereospecificity, functional group tolerance wikipedia.orggoogle.com

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgthermofisher.com

Mechanism: The reaction is initiated by treating a primary amide with a halogen (typically bromine) and a strong base (like sodium hydroxide). tcichemicals.commasterorganicchemistry.com This forms an N-bromoamide intermediate. wikipedia.org The base then abstracts the remaining acidic amide proton to form a bromoamide anion. wikipedia.org This anion is unstable and rearranges: the R-group attached to the carbonyl carbon migrates to the nitrogen as the bromide ion departs, yielding an isocyanate intermediate. wikipedia.org In aqueous media, the isocyanate is rapidly hydrolyzed to a carbamic acid, which spontaneously loses carbon dioxide to form the primary amine. wikipedia.org

Pathways to Isocyanate Precursors: The Hofmann rearrangement provides a direct pathway to an isocyanate intermediate from a readily available primary amide. tcichemicals.com While the classic reaction in water proceeds to the amine, the intermediate isocyanate can be trapped by other nucleophiles if the reaction conditions are modified. wikipedia.orgmasterorganicchemistry.com For example, conducting the rearrangement in an alcohol solvent leads to the formation of a stable carbamate. tcichemicals.com This modification is particularly useful for base-sensitive substrates or when the isolation of a carbamate is desired. thermofisher.com Various reagents can be used instead of bromine, including N-bromosuccinimide (NBS) and hypervalent iodine reagents, which can allow for milder reaction conditions. wikipedia.orgthermofisher.com

Table 3: Overview of the Hofmann Rearrangement

AspectDescription
Starting Material Primary Amide (R-CO-NH₂) tcichemicals.com
Reagents Halogen (e.g., Br₂) and a strong base (e.g., NaOH) tcichemicals.com
Key Intermediate Isocyanate (R-N=C=O) wikipedia.org
Final Product (Aqueous) Primary Amine (R-NH₂) with one less carbon atom wikipedia.org
Final Product (Alcohol) Carbamate (R-NH-CO-OR') tcichemicals.com
Mechanism Formation of N-bromoamide followed by rearrangement wikipedia.org
Key Features Carbon degradation (one less carbon in amine product), useful for amine or carbamate synthesis wikipedia.orgtcichemicals.com

Rearrangement Reactions for Isocyanate Formation

Lossen Rearrangement: Considerations for Aromatic Systems

The Lossen rearrangement is a chemical reaction that converts hydroxamic acids or their derivatives into isocyanates. numberanalytics.comwikipedia.org This reaction, named after Wilhelm Lossen, proceeds through the rearrangement of a hydroxamate derivative to form an isocyanate intermediate. numberanalytics.comnumberanalytics.com The isocyanate can then be used in subsequent reactions to produce amines, ureas, or carbamates. numberanalytics.comwikipedia.org

For aromatic systems, the Lossen rearrangement provides a viable pathway for synthesizing aromatic isocyanates. numberanalytics.com The reaction typically begins with the activation of a hydroxamic acid, often by forming an O-acyl or O-sulfonyl derivative, which improves the leaving group ability of the hydroxyl group. numberanalytics.com A base then deprotonates the hydroxamic acid, leading to a concerted rearrangement where the R-group migrates to the nitrogen atom, forming the isocyanate. chemistry-reaction.com The rate of this rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. chemistry-reaction.com

Recent advancements have demonstrated that the Lossen rearrangement can be carried out under milder conditions. For instance, a method utilizing a catalytic amount of base in acetonitrile (B52724) has been developed for both aliphatic and aromatic hydroxamic acids. acs.orgnih.gov This process is initiated by the activation of the hydroxamic acid by the nitrile solvent, leading to the isocyanate. acs.orgnih.gov The isocyanate product then acts as a "pseudo-catalyst" to promote further rearrangement, creating a self-propagating cycle. acs.orgnih.gov This method has been successfully applied to a variety of aromatic and aliphatic hydroxamic acids, offering an efficient route to the corresponding primary amines after hydrolysis of the isocyanate. rsc.org

However, the traditional Lossen rearrangement has limitations. One significant drawback of a related isocyanate synthesis method, the Curtius rearrangement, which proceeds via an acyl azide intermediate, is the explosive and toxic nature of the azide compounds. carleton.caebrary.net

Alternative Non-Phosgene Methodologies for Aromatic Diisocyanates

The significant safety and environmental hazards associated with phosgene have spurred the development of various non-phosgene routes for the synthesis of aromatic diisocyanates. nih.govacs.org These alternative methods aim to eliminate the use of highly toxic reagents and reduce corrosive byproducts. nih.govdigitellinc.com

One of the most promising non-phosgene strategies involves the synthesis of carbamates from nitro or amino compounds, followed by thermal decomposition to yield the isocyanate. nih.govacs.org This approach avoids the use of chlorine, simplifying the purification process and improving the quality of the final product. nih.govacs.org Several variations of this method exist:

Reductive Carbonylation of Nitroaromatics: This method involves the direct reaction of aromatic nitro compounds with carbon monoxide to produce isocyanates. digitellinc.com While this is the most direct route, it has yet to be commercially implemented due to challenges in understanding the reaction mechanism and achieving practical efficiency. digitellinc.com

Reaction of Amines with Dimethyl Carbonate (DMC): Aromatic amines can react with DMC to form carbamates. ebrary.net These carbamates are then thermally decomposed to produce the corresponding diisocyanates and methanol (B129727), which can be recycled. ebrary.net This process has been demonstrated for the synthesis of toluene diisocyanate (TDI) with yields of up to 90%. ebrary.net

Oxidative Carbonylation of Amines: This method involves the reaction of amines with oxygen and carbon monoxide to form carbamates, which are then decomposed to isocyanates. researchgate.net This process avoids phosgene and consumes only basic raw materials. acs.org

Urea-based Methods: Aromatic amines can react with urea to form carbamates, which are subsequently thermally decomposed to isocyanates. nih.gov

Another significant non-phosgene route is the Curtius rearrangement , which involves the thermal decomposition of acyl azides. ebrary.net While effective for a range of compounds, the hazardous nature of azide intermediates makes it less practical for large-scale industrial applications. ebrary.net

Non-Phosgene MethodologyDescriptionKey AdvantagesKey ChallengesReference
Reductive Carbonylation of NitroaromaticsDirect reaction of nitro compounds with carbon monoxide.Most direct route.Mechanism not fully understood, not yet commercially viable. digitellinc.com
Reaction with Dimethyl Carbonate (DMC)Reaction of amines with DMC to form carbamates, followed by thermal decomposition.High yields (e.g., 90% for TDI), methanol can be recycled.Requires thermal decomposition step. ebrary.net
Oxidative Carbonylation of AminesReaction of amines with oxygen and carbon monoxide to form carbamates, followed by thermal decomposition.Avoids phosgene, uses basic raw materials.Requires a catalyst. acs.orgresearchgate.net
Urea-based MethodsReaction of amines with urea to form carbamates, followed by thermal decomposition.Avoids phosgene.Requires thermal decomposition step. nih.gov
Curtius RearrangementThermal decomposition of acyl azides.Applicable to various compounds.Hazardous and explosive azide intermediates. ebrary.net

Bio-based Aromatic Diisocyanate Synthesis Research

The growing demand for sustainable and environmentally friendly materials has driven research into the development of bio-based aromatic diisocyanates. rsc.orgmdpi.com This research focuses on utilizing renewable resources to produce key chemical building blocks, thereby reducing reliance on fossil fuels. google.com

Utilization of Lignin-Derived Precursors for Novel Aromatic Diisocyanates

Lignin (B12514952), the second most abundant natural polymer, is a rich source of aromatic compounds and a promising feedstock for the synthesis of value-added chemicals, including aromatic diisocyanates. researchgate.netfrontiersin.orgacs.org Its complex, amorphous structure is composed of phenylpropane units, making it an ideal renewable source for aromatic monomers. acs.org

Researchers have successfully synthesized novel bio-based aromatic diisocyanates from lignin-derived phenolic acids, such as vanillic acid and syringic acid. researchgate.netgoogle.comgoogle.com One common synthetic route involves the conversion of these phenolic acids to their corresponding diacyl azides, followed by a thermal Curtius rearrangement to yield the aromatic diisocyanates. google.comgoogle.com For instance, bis(4-isocyanato-2-methoxyphenoxy)alkanes and bis(4-isocyanato-2,6-dimethoxyphenoxy)alkanes have been synthesized from vanillic acid and syringic acid, respectively. researchgate.netgoogle.com These bio-based diisocyanates can then be used to produce polyurethanes. google.comgoogle.com

Exploration of Naturally Occurring Phenolic Compounds as Feedstocks for Aromatic Diisocyanates

Beyond lignin, other naturally occurring phenolic compounds are being explored as potential feedstocks for the synthesis of aromatic diisocyanates. rsc.org These compounds, often found in plant-based materials, offer a sustainable alternative to petroleum-derived precursors. nih.gov

For example, cashew nut shell liquid (CNSL), a byproduct of the cashew industry, contains phenolic compounds like cardanol (B1251761) that can be chemically modified to produce diisocyanates. rsc.org Vanillin, another readily available bio-based phenolic compound, has also been utilized in the synthesis of aromatic diisocyanates. researchgate.net The resulting bio-based diisocyanates can be used to create semi-bio-based polyurethane systems. nih.gov

The general strategy for converting these phenolic compounds into diisocyanates often involves multi-step synthetic pathways, such as the Curtius rearrangement, similar to the methods used for lignin-derived precursors. researchgate.net

Sustainability Assessment of Bio-based Diisocyanate Production Pathways

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of bio-based production pathways compared to their fossil-based counterparts. nih.govacs.org LCAs consider a wide range of environmental impact categories, including global warming potential, ozone depletion, and toxicity. researchgate.net

Reactivity and Reaction Mechanisms of Isocyanate Functional Groups

Reactions with Active Hydrogen-Containing Compounds

The most characteristic reactions of isocyanates involve the addition of a compound with an active hydrogen (e.g., from an alcohol, amine, or water) across the N=C double bond. copernicus.org These reactions are fundamental to the production of a vast range of polyurethane and polyurea polymers.

Urethane (B1682113) Formation with Alcohols: Mechanistic Pathways and Catalytic Influences

The reaction between an isocyanate and an alcohol yields a urethane (or carbamate) linkage. This is the cornerstone reaction of polyurethane chemistry. kuleuven.bel-i.co.uk For a diisocyanate like 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate, reaction with a diol or polyol leads to the formation of a polyurethane polymer.

Mechanistic Pathways: The mechanism of urethane formation is complex and has been the subject of extensive study. It is generally accepted that the reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. kuleuven.be Several pathways have been proposed:

Non-catalytic Mechanism: Early studies suggested a simple bimolecular reaction, first-order in both isocyanate and alcohol. kuleuven.be However, further research indicates that the uncatalyzed reaction is often facilitated by the self-association of alcohol molecules (dimers, trimers), which act as a template to deliver the proton and the oxygen nucleophile in a concerted, six-membered ring transition state. kuleuven.benih.gov Computational studies suggest that nucleophilic addition across the N=C bond is energetically more favorable than addition across the C=O bond. kuleuven.benih.gov

Autocatalytic Mechanism: The urethane product itself can act as a catalyst, accelerating the reaction. nih.gov It is also proposed that in the presence of excess isocyanate, a non-covalent isocyanate dimer can form, which then reacts with an alcohol through a six-centered transition state to form an allophanate (B1242929) intermediate that subsequently decomposes to urethane. nih.govmdpi.com

Catalytic Influences: The reaction is often slow without a catalyst, especially with less reactive aliphatic isocyanates or sterically hindered reactants. turkchem.net Catalysts are crucial for controlling the reaction rate and curing time in industrial applications. l-i.co.uk They can be broadly categorized as:

Amine Catalysts: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) are widely used. l-i.co.uk Their catalytic activity is related to their basicity and steric accessibility. They are thought to function by forming a complex with the isocyanate, increasing its electrophilicity. turkchem.net

Organometallic Catalysts: Compounds of tin, bismuth, zirconium, and mercury are highly effective. turkchem.netl-i.co.uk Organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), are common and are believed to operate via a Lewis acid mechanism, where the metal center coordinates with the isocyanate, making it more susceptible to nucleophilic attack. turkchem.net Alternatively, an "insertion mechanism" has been proposed where the catalyst first forms an alcoholate with the polyol, which then reacts with the isocyanate. turkchem.net Organic acids have also been shown to be efficient catalysts for this reaction. nih.gov

Activation Energies for Phenyl Isocyanate Reactions
Reaction ConditionExperimentally Determined Activation Energy (kJ/mol)Reference
Stoichiometric (Phenyl Isocyanate + 1-Propanol)Higher than excess conditions nih.govmdpi.com
Alcohol ExcessLower than stoichiometric nih.govmdpi.com
Isocyanate ExcessLower than stoichiometric nih.govmdpi.com

Urea (B33335) Formation with Amines: Reaction Kinetics and Product Characterization

Isocyanates react very rapidly with primary and secondary amines to form substituted ureas. researchgate.net This reaction is the basis for polyurea chemistry. When this compound reacts with a diamine, a polyurea polymer is formed.

Reaction Kinetics: The reaction between an isocyanate and an amine is typically much faster than the corresponding reaction with an alcohol. researchgate.net It is often so rapid that it does not require catalysis. umn.edu The reaction kinetics can be complex; studies have shown that while the reaction appears to have a first-order dependence on the isocyanate concentration, it can exhibit a second-order dependence on the amine concentration. umn.edu

Reactivity Trends: Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity. researchgate.net The reaction involving primary aliphatic amines and aromatic isocyanates can be extremely fast, with half-lives on the order of milliseconds. umn.edu

Unequal Reactivity: In diisocyanates like the subject compound, or when reacting with certain diamines, the two functional groups may exhibit unequal reactivity due to steric or electronic effects, which can complicate kinetic modeling. umn.edu

Product Characterization: The primary product of the reaction between a diisocyanate and a diamine is a linear polyurea. The urea linkage (–NH–CO–NH–) is characterized by its ability to form strong hydrogen bonds, which contributes significantly to the final properties of the polymer, such as high thermal stability and mechanical strength. Spectroscopic techniques like FTIR and NMR are used to confirm the formation of urea linkages and to characterize the polymer structure. mdpi.com

Hydrolysis of Isocyanates: Mechanisms and Product Distribution

Isocyanates react with water in a multi-step process. researchgate.net This reaction is particularly important in the production of polyurethane foams, where the carbon dioxide generated acts as the blowing agent. l-i.co.uk

Mechanisms: The hydrolysis proceeds through two main stages:

Carbamic Acid Formation: The initial step is the nucleophilic addition of water to the isocyanate group, forming an unstable carbamic acid intermediate. mdpi.comstackexchange.com

Decomposition and Amine Formation: The carbamic acid is unstable and rapidly decomposes to yield a primary amine and carbon dioxide (CO₂). l-i.co.ukmdpi.com

Formation of Allophanates and Biurets from Isocyanates

Under certain conditions, typically involving excess isocyanate and elevated temperatures, the primary urethane and urea linkages can undergo further reactions. researchgate.netebrary.net

Allophanate Formation: An isocyanate can react with the N-H bond of a previously formed urethane group. ebrary.net This creates an allophanate linkage, which acts as a trifunctional branch point, leading to cross-linking within a polymer network. This reaction is generally reversible and tends to dissociate back to urethane and isocyanate at temperatures above 100-150°C. ebrary.netresearchgate.net The formation of allophanates can occur slowly over time even after initial curing, contributing to a gradual increase in polymer tensile properties. ebrary.net

Biuret (B89757) Formation: Similarly, an isocyanate can react with an N-H bond of a urea group to form a biuret linkage. researchgate.netebrary.net This reaction also introduces cross-linking. The hydrogen on the urea nitrogen is slightly more reactive than that on the urethane nitrogen, resulting in the biuret linkage having slightly greater thermal stability than the allophanate. ebrary.net Like allophanates, biuret formation is also thermally reversible. ebrary.net The formation of biuret and more complex oligo-uret structures can be a dominant pathway in polyurea synthesis via the water-diisocyanate route. mdpi.com

Relative Reactivity and Stability of Isocyanate Reaction Products
ReactionReactantsProduct LinkageRelative Reaction RateThermal Reversibility TemperatureReference
Urea FormationIsocyanate + AmineUreaVery High>120°C (for biuret formation) researchgate.netresearchgate.net
Urethane FormationIsocyanate + AlcoholUrethaneModerate>110°C (for allophanate formation) researchgate.net
Allophanate FormationIsocyanate + UrethaneAllophanateLow~100-150°C ebrary.net
Biuret FormationIsocyanate + UreaBiuretLowSlightly more stable than allophanate ebrary.net

Self-Addition Reactions of Isocyanates

Isocyanates can react with themselves, particularly under specific conditions of temperature and catalysis, to form cyclic oligomers.

Dimerization to Uretidiones: Reversibility and Stability Studies

Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered ring known as a uretidione (or uretdione). ebrary.netresearchgate.net

Reversibility and Stability: The dimerization of isocyanates is a slow and reversible reaction. ebrary.netresearchgate.net The uretidione ring is thermally unstable and tends to dissociate back into two free isocyanate molecules at relatively low temperatures, typically in the range of 80-150°C. ebrary.netresearchgate.net This reversibility allows uretidione-containing compounds to be used as "blocked isocyanates," which are stable at room temperature but release reactive isocyanate groups upon heating, offering the advantage of forming no volatile by-products. researchgate.net

The stability of the dimer and the rate of its formation can be influenced by the physical state and structure of the isocyanate. For instance, the dimerization of 4,4'-Methylene diphenyl diisocyanate (MDI) occurs more rapidly in the solid state than in the melt, which is a significant consideration for its storage. ebrary.net The dissociation has a near-zero heat of formation. ebrary.net Dimerization can be catalyzed by tertiary phosphines or amines. google.com

Cyclotrimerization to Isocyanurates: Kinetics and Structural Characterization

The cyclotrimerization of isocyanates is a significant reaction that leads to the formation of highly stable, six-membered heterocyclic structures known as isocyanurates, or 1,3,5-triazine-2,4,6-triones. nih.govtue.nl This process is of great industrial importance for the production of polyurethane materials with enhanced thermal stability and mechanical properties. tue.nlresearchgate.net

The kinetics of isocyanate cyclotrimerization are complex and can be influenced by several factors, including the structure of the isocyanate, the solvent, and the presence of catalysts. bohrium.com Generally, the reaction is thought to proceed through a stepwise anionic mechanism, particularly in the presence of basic catalysts. rsc.org This involves the initial formation of a carbamate (B1207046) or an allophanate, which then acts as an intermediate in the formation of the final isocyanurate ring. rsc.org The rate of cyclotrimerization can vary significantly, with studies on phenyl isocyanate showing that the reaction order with respect to the isocyanate can range from 1 to 3. rsc.org

The structural characterization of isocyanurates is well-established. The isocyanurate ring is a planar, or nearly planar, system. capes.gov.br The structure of isocyanurate-type crosslinked polyurethanes has been shown to impart high tensile properties due to the rigidity of the isocyanurate ring. researchgate.net

Table 1: General Kinetic Features of Isocyanate Cyclotrimerization

FeatureDescriptionSource
Reaction Order Can vary from 1 to 3 with respect to the isocyanate. rsc.org
Mechanism Often a stepwise anionic mechanism, especially with basic catalysts. rsc.org
Intermediates Carbamates and allophanates can be detectable intermediates. rsc.org
Catalysts Tertiary amines, metaloorganic compounds, and alkali metal carboxylates are common. researchgate.net

Cycloaddition Reactions Involving Isocyanates

Isocyanates are versatile substrates for cycloaddition reactions, participating as dipolarophiles in reactions such as 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloadditions: Computational and Experimental Studies (e.g., with Nitrones)

The 1,3-dipolar cycloaddition of isocyanates with nitrones is a well-studied reaction that can lead to the formation of five-membered heterocyclic rings, specifically 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. acs.org This occurs through the participation of the C=N or C=O bond of the isocyanate, respectively. acs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of these reactions. acs.org These studies have revealed that the reaction mechanism can be highly dependent on the solvent polarity. acs.org In the gas phase and in nonpolar solvents, the cycloaddition tends to proceed through a concerted mechanism. acs.org However, in polar solvents, a stepwise mechanism becomes energetically favorable. acs.org

Experimental studies have confirmed the formation of these heterocyclic products and have explored the regioselectivity and stereoselectivity of the reaction. rsc.orgresearchgate.net The choice of substituents on both the nitrone and the isocyanate can influence the outcome of the reaction.

Elucidation of Concerted vs. Stepwise Mechanisms in Isocyanate Cycloadditions

The distinction between concerted and stepwise mechanisms is a central theme in the study of cycloaddition reactions. mdpi.comyoutube.com For the 1,3-dipolar cycloaddition of isocyanates with nitrones, computational studies have provided detailed insights into the potential energy surfaces of the reaction pathways. acs.org

In a concerted mechanism , the formation of the two new sigma bonds occurs in a single transition state, although not necessarily synchronously. acs.orgmdpi.com DFT calculations for the reaction in the gas phase or nonpolar solvents show a single transition state connecting the reactants to the cycloadduct. acs.org

In a stepwise mechanism , the reaction proceeds through a distinct intermediate. acs.orgmdpi.com For the reaction of nitrones with isocyanates in polar solvents, a zwitterionic intermediate is formed in the first step, which then cyclizes in a second step to form the final product. acs.org The preference for a stepwise mechanism in polar solvents is attributed to the stabilization of the charged intermediate by the solvent molecules.

Table 2: Mechanistic Aspects of 1,3-Dipolar Cycloaddition of Isocyanates with Nitrones

ConditionPredominant MechanismKey FeaturesSource
Gas Phase/Nonpolar Solvents ConcertedSingle transition state, asynchronous bond formation. acs.org
Polar Solvents StepwiseFormation of a zwitterionic intermediate. acs.org

Catalysis in Isocyanate Reactions

Catalysis plays a crucial role in controlling the rate and selectivity of isocyanate reactions, particularly in the formation of polyurethanes.

Catalytic Effects on Urethane Formation: Role of Nitrogen-Containing Compounds

Nitrogen-containing compounds, such as tertiary amines, are widely used as catalysts in urethane formation. researchgate.netnih.govgoogle.com Computational studies have shown that these catalysts significantly lower the activation energy barrier for the reaction between an isocyanate and an alcohol. researchgate.netnih.gov

The catalytic mechanism generally involves the formation of a complex between the catalyst and the alcohol through hydrogen bonding. mdpi.comnih.gov This activated alcohol then reacts with the isocyanate. An alternative mechanism involves the catalyst activating the isocyanate group. The specific mechanism can depend on the nature of the catalyst and the reactants. rsc.org The use of nitrogen-containing catalysts can lead to a significant increase in the reaction rate, making the industrial production of polyurethanes feasible. researchgate.netnih.gov

Influence of Catalysts on Reaction Selectivity and Yield in Diisocyanate Chemistry

In the chemistry of diisocyanates like this compound, catalysts can influence the selectivity of the reaction, especially when reacting with diols or other polyfunctional reagents. The two isocyanate groups in an unsymmetrical diisocyanate often exhibit different reactivities. paint.org

Catalysts can enhance the inherent reactivity difference or, in some cases, even invert the selectivity. For example, in the reaction of isophorone (B1672270) diisocyanate (IPDI) with alcohols, certain metal catalysts like dibutyltin dilaurate (DBTL) were found to improve the selectivity for the reaction of the more reactive isocyanate group. paint.org In contrast, some tertiary amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to an inversion of selectivity. paint.org

The choice of catalyst is therefore critical in controlling the microstructure of the resulting polymer and, consequently, its final properties. Catalysts also play a role in directing the reaction towards urethane formation versus side reactions like allophanate or isocyanurate formation. rsc.org The selectivity of a catalyst can be influenced by factors such as its structure, the reaction temperature, and the nature of the reactants. paint.org

Table 3: Effect of Catalysts on Isocyanate Reactions

Catalyst TypeGeneral Effect on Urethane FormationInfluence on Selectivity in DiisocyanatesSource
Nitrogen-Containing Compounds (e.g., Tertiary Amines) Significant rate acceleration.Can influence selectivity; some may invert it. researchgate.netnih.govpaint.org
Organometallic Compounds (e.g., Tin-based) High catalytic activity for both urethane and urea formation.Can improve selectivity for the more reactive NCO group. paint.orgresearchgate.net
Zirconium Chelates Catalyzes the isocyanate-hydroxyl reaction selectively over the isocyanate-water reaction.Can provide high reaction rates. wernerblank.com

Autocatalytic Processes in Diisocyanate Reactions with Water and Alcohols

The reactions of diisocyanates, such as this compound, with nucleophiles like water and alcohols are fundamental to the synthesis of polyurethanes. These reactions are known to be complex and can be significantly accelerated by the reactants themselves or by the products formed, a phenomenon known as autocatalysis. boku.ac.at While specific kinetic data for this compound is not extensively detailed in publicly available research, the principles of autocatalysis observed for other aromatic isocyanates provide a strong framework for understanding its reactivity. The electronic and steric nature of the benzyl (B1604629) and tolyl groups in its structure will influence the precise reaction rates, but the underlying autocatalytic mechanisms are expected to be analogous.

Autocatalysis in Diisocyanate-Alcohol Reactions

The formation of urethanes from the reaction of isocyanates and alcohols can be catalyzed by the alcohol reactant and the urethane product. researchgate.net Without a catalyst, the reaction proceeds via a concerted mechanism where a reactant complex forms between the isocyanate and the alcohol. nih.gov In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond with the alcohol. nih.gov

Alcohol as a Catalyst: Kinetic and mechanistic studies have shown that the alcohol itself can participate in the reaction mechanism, leading to acceleration. kuleuven.benih.gov Theoretical and experimental results suggest the active participation of at least two or three alcohol molecules in a reacting supersystem. kuleuven.benih.gov This "multimolecular mechanism" involves additional alcohol molecules acting as a catalyst through their basic oxygen atoms, facilitating the nucleophilic attack on the isocyanate's carbonyl carbon. kuleuven.becdnsciencepub.com This effect is particularly noticeable at higher alcohol concentrations. kuleuven.benih.gov Deviations from simple second-order kinetics in many alcohol-isocyanate reactions are often attributed to this form of autocatalysis. cdnsciencepub.com

Urethane as a Catalyst: The urethane product formed during the reaction can also act as a catalyst, accelerating its own formation. researchgate.net This is a classic example of product autocatalysis. The mechanism is believed to involve the formation of an active complex between the urethane and an isocyanate molecule, which then reacts more readily with an alcohol molecule.

The following table presents representative kinetic data for the reaction of phenyl isocyanate and 1-butanol, illustrating the different rate constants associated with the non-catalytic, alcohol-autocatalytic, and urethane-autocatalytic pathways.

Table 1: Kinetic Parameters for Phenyl Isocyanate and 1-Butanol Reaction This interactive table provides kinetic data. Click on the headers to explore the parameters.

Parameter Non-Catalytic Alcohol-Autocatalytic Urethane-Autocatalytic
Activation Energy (Ea) 40-50 kJ/mol researchgate.net ~30 kJ/mol (in non-polar solvents) researchgate.net Varies with system
Reaction Order (Alcohol) 1 researchgate.net >1 (typically 2 or 3) kuleuven.benih.gov 1
Reaction Order (Isocyanate) 1 researchgate.net 1 1
Relative Rate Base Rate Accelerated Accelerated

Autocatalysis in Diisocyanate-Water Reactions

The reaction between a diisocyanate and water is crucial in processes like the production of polyurethane foams, where it serves as the blowing reaction that generates carbon dioxide gas. acs.org This reaction is mechanistically more complex than the alcoholysis reaction and also exhibits autocatalytic behavior.

The generally accepted mechanism involves the initial formation of an unstable carbamic acid intermediate. acs.orgamericanchemistry.com This intermediate rapidly decomposes to yield an amine and carbon dioxide. acs.orgamericanchemistry.com The resulting amine is a potent nucleophile and reacts very quickly with another isocyanate group to form a stable urea linkage. acs.orgamericanchemistry.com The reaction between the amine and isocyanate is estimated to be thousands of times faster than the initial reaction between water and isocyanate. americanchemistry.com

Autocatalysis in this system can occur through several pathways:

Water as a Catalyst: Similar to alcohols, excess water molecules can catalyze the hydrolysis of isocyanates. Computational studies suggest that one or two additional water molecules can significantly lower the energy barriers for the reaction by forming cyclic transition states. chemrxiv.orgrsc.org This cooperative effect facilitates the nucleophilic attack of a water molecule on the isocyanate. chemrxiv.org

Isocyanate as a Catalyst: Research indicates that an additional isocyanate molecule might act as a catalyst, particularly in the formation of an imidic acid intermediate, which is an alternative pathway to the carbamic acid route. chemrxiv.orgrsc.org

Amine/Urea Catalysis: The amine intermediate, being a basic compound, can catalyze the initial water-isocyanate reaction. Furthermore, compounds containing tertiary amine groups are well-known catalysts for urethane reactions and can be incorporated into polyols to create "autocatalytic polyols". google.com While not a product of the water-isocyanate reaction itself, this highlights the potent catalytic activity of amine functionalities. The urea product, with its hydrogen-bonding capabilities, may also contribute to catalysis, though this is less established than urethane autocatalysis. google.com

The table below summarizes the computed activation energy barriers for the reaction of isocyanic acid (a model for isocyanates) with water, showing the catalytic effect of additional water molecules.

Table 2: Calculated Activation Barriers for Isocyanic Acid (HNCO) Reaction with Water This interactive table shows the effect of water as a catalyst on the reaction barrier. Click on the headers to sort.

Reaction Pathway Catalyst ΔH (0 K) Barrier Height (kcal/mol) Reference
Carbamate Formation None 38.5 chemrxiv.orgrsc.org
Imidic Acid Formation None 47.5 chemrxiv.orgrsc.org
Carbamate Formation One Water Molecule Significantly Lowered chemrxiv.orgrsc.org
Imidic Acid Formation One Water Molecule Significantly Lowered chemrxiv.orgrsc.org

Advanced Characterization and Analytical Methodologies in Isocyanate Research

Spectroscopic Techniques for Reaction Product and Adduct Identification

Spectroscopic methods are indispensable for the structural characterization of isocyanate reaction products and adducts. These techniques provide detailed information about molecular structure, functional groups, and binding interactions.

Mass spectrometry is a powerful tool for identifying the products of isocyanate reactions and for pinpointing the sites of adduction with other molecules, such as proteins. nih.govacs.org Tandem mass spectrometry (MS/MS), in particular, is used to fragment ions, providing detailed structural information. nih.gov

In the study of isocyanate-peptide adducts, MS has been instrumental in identifying the preferential binding sites. nih.govacs.org Research has shown that isocyanates often react with the N-terminal amine of a peptide. nih.govacs.org Furthermore, significant intramolecular crosslinking by diisocyanates can occur between the N-terminal amine and the side-chain amine of residues like arginine, especially when they are in close proximity. acs.org This is critical for understanding how diisocyanates like 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate might interact with biological macromolecules.

Isotope dilution mass spectrometry is another sensitive technique used to measure isocyanate adducts, for instance, with albumin in workers exposed to toluene (B28343) diisocyanates (TDI). nih.gov This method allows for the precise quantification of specific adducts, distinguishing them from metabolites of corresponding diamines. nih.gov

Table 1: Key Mass Spectrometry Applications in Isocyanate Research

MS Technique Application Key Findings Relevant Compounds
Tandem Mass Spectrometry (MS/MS)Identification of isocyanate-peptide binding sites. nih.govacs.orgIsocyanates preferentially react with the N-terminus of peptides. nih.govacs.org Intramolecular crosslinking can occur. acs.orgDiisocyanates, Peptides, Arginine nih.govacs.org
Isotope Dilution Mass SpectrometryQuantification of isocyanate-protein adducts in biological samples. nih.govEnables specific measurement of adducts formed from isocyanate exposure. nih.govToluene diisocyanates (2,4-TDI and 2,6-TDI), Albumin, Lysine (B10760008) nih.gov
Electrospray Ionization (ESI-MS)Detection of noncovalent protein-ligand complexes. nih.govCan be used to study the binding of molecules like ATP to proteins. nih.govAdenosine Triphosphate (ATP), Adenylate Kinase nih.gov

This table provides an interactive summary of how different mass spectrometry techniques are applied in the study of isocyanates and their interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including isocyanate derivatives and the polymers they form. dtic.mil Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of expected structures and the identification of byproducts. dtic.milnih.gov

In polyurethane chemistry, NMR is used to verify the successful reaction of isocyanate groups, which is indicated by the disappearance of the characteristic NCO signal. researchgate.net For example, in the synthesis of polyurethanes, the absence of a peak in the 2270-2240 cm⁻¹ band in the infrared spectrum confirms that all NCO groups have reacted. researchgate.net ¹H NMR spectra of polyurethanes show characteristic signals for different proton environments, such as those in the aromatic rings of the diisocyanate and the aliphatic chains of the polyol. researchgate.netresearchgate.net

Quantitative NMR can also be employed to determine the composition and molecular weight of polymers. nih.gov For instance, in segmented polyurethanes, the ratio of hard to soft segments can be calculated from the integration of specific peaks in the NMR spectrum. nih.gov Furthermore, dynamic NMR studies can provide insights into the conformational changes of polyisocyanates in solution. acs.org

Table 2: Representative NMR Chemical Shifts for Isocyanate-Related Structures

Functional Group/Structure ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Notes
Aromatic Protons (MDI-based)7.1 - 7.4Not specifiedSignals from the phenyl rings of the diisocyanate. researchgate.net
Urethane (B1682113) N-H9.3Not specifiedCharacteristic signal for the N-H proton in a carbamate (B1207046) linkage. researchgate.net
Methylene (B1212753) Bridge (-CH₂-) in MDI3.9 - 4.1Not specifiedSignal for the methylene group connecting the two phenyl rings. researchgate.net
Aliphatic -CH₂- (from polyols)2.8 - 3.0Not specifiedVaries depending on the specific polyol used. researchgate.net

This interactive table presents typical NMR chemical shift ranges for key structural features in polyurethanes derived from aromatic diisocyanates.

Chromatographic Separations for Isocyanate-Derived Compounds

Chromatographic techniques are essential for separating complex mixtures of isocyanate-derived compounds, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. mdpi.com Due to the high reactivity and low volatility of many diisocyanates, they are often derivatized before GC-MS analysis. diva-portal.orgresearchgate.net Derivatization converts the isocyanates into more stable and volatile compounds that are amenable to gas chromatography. diva-portal.orgresearchgate.net

A common derivatization strategy involves reacting the isocyanate with a secondary amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. diva-portal.orgnih.gov These derivatives can then be separated by GC and detected by MS. diva-portal.org This approach is widely used for monitoring occupational exposure to isocyanates by analyzing air samples. diva-portal.org

GC-MS is also used to analyze the thermal degradation products of polyurethanes. rsc.org By heating the polymer and analyzing the evolved gases, the constituent monomers, including the original diisocyanate, can be identified. rsc.org This is valuable for material characterization and for understanding the recycling and decomposition of polyurethane products. rsc.org Furthermore, GC-MS is employed for the determination of residual diisocyanates and their corresponding diamines in materials like biodegradable films, often after a hydrolysis and derivatization step. mdpi.com

Table 3: GC-MS Analysis of Isocyanate-Related Compounds

Application Derivatization Reagent Target Analytes Key Findings
Air monitoringDi-n-butylamine (DBA)Aliphatic and aromatic isocyanatesAllows for sensitive detection of airborne isocyanates. diva-portal.orgresearchgate.net
Analysis of biodegradable filmsEthyl chloroformate (ECF)Residual diisocyanates and related diaminesProvides a reliable method for safety assessment of materials. mdpi.com
Thermal degradation studiesNone (pyrolysis-GC-MS)Diisocyanates, polyols, and other degradation productsElucidates the degradation mechanisms of polyurethanes. rsc.org

This interactive table summarizes the application of GC-MS in the analysis of isocyanates, highlighting the use of derivatization and its importance in various analytical contexts.

Thermal Analysis Techniques in Diisocyanate-Polymer Systems (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are fundamental for characterizing the thermal properties of polymers derived from diisocyanates like this compound. azom.comeag.com DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.comeag.com

In polyurethane systems, DSC is used to study the phase behavior of these segmented copolymers. acs.orgnih.gov The presence of distinct glass transitions can indicate the degree of phase separation between the hard segments (derived from the diisocyanate and chain extender) and the soft segments (derived from the polyol). acs.orgnih.gov The Tg of the hard domains is an important parameter related to the material's service temperature. acs.org

The structure of the diisocyanate has a significant impact on the thermal properties and morphology of the resulting polyurethane. nih.gov For instance, aromatic diisocyanates generally lead to polyurethanes with higher thermal stability compared to those based on aliphatic diisocyanates. researchgate.net DSC can also be used to study the curing kinetics of polyurethane systems, providing data on the reaction progress and activation energy. mdpi.com

Table 4: Typical Thermal Transitions in Diisocyanate-Based Polymers Measured by DSC

Thermal Transition Description Significance
Glass Transition Temperature (Tg)Temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.comIndicates the degree of phase separation in segmented polyurethanes and the material's flexibility at different temperatures. acs.orgnih.gov
Melting Temperature (Tm)Temperature at which a crystalline polymer melts. eag.comRelates to the processing temperature and the upper use temperature of the material. eag.com
Crystallization Temperature (Tc)Temperature at which a polymer crystallizes upon cooling from the melt. eag.comProvides information about the crystallization kinetics and the final morphology of the polymer. eag.com
Curing ExothermHeat released during the crosslinking (curing) reaction of a thermosetting polymer. mdpi.comUsed to study the kinetics of the polymerization reaction. mdpi.com

This interactive table outlines the key thermal transitions observed in diisocyanate-based polymers using DSC and their significance in material characterization.

Computational and Theoretical Investigations in Isocyanate Chemistry

Quantum Chemical Approaches (Ab Initio and Density Functional Theory)

Quantum chemical methods, including both ab initio and Density Functional Theory (DFT), are powerful tools for dissecting the electronic structure and reactivity of isocyanate compounds. rsc.orgchemrxiv.org These approaches allow for a detailed examination of chemical reactions at the molecular level.

Investigation of Reaction Mechanisms and Transition States for Isocyanate Reactions

Quantum chemical calculations have been instrumental in mapping out the reaction pathways of isocyanates with various nucleophiles, such as alcohols and amines, which are fundamental to polyurethane chemistry. wikipedia.orgnih.gov For a molecule like 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate, these studies can elucidate the step-by-step mechanism of urethane (B1682113) formation. This involves identifying the pre-reaction complex, the transition state, and the final product for the reaction at each of the two distinct isocyanate groups.

Theoretical investigations have detailed the mechanism of reactions such as the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate. rsc.orgchemrxiv.orgchemrxiv.org These studies employ high-accuracy methods like DLPNO-CCSD(T) and various DFT protocols to map the reaction mechanism. rsc.orgchemrxiv.org The identification and characterization of transition states are crucial, as their energetic properties determine the reaction kinetics. For instance, in the reaction with an alcohol, the transition state would involve the partial formation of the C-O bond from the alcohol's oxygen to the carbonyl carbon of the isocyanate and the partial transfer of the alcohol's proton to the nitrogen of the isocyanate.

Calculation of Energy Profiles and Barrier Heights in Diisocyanate Transformations

A key outcome of quantum chemical studies is the generation of potential energy surfaces (PES) for chemical reactions. researchgate.net These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, revealing the most favorable reaction pathways. For this compound, the energy profiles for the reaction of both the ortho-tolyl isocyanate group and the ortho-isocyanatobenzyl group can be calculated.

The activation energy, or barrier height, for each reaction step is a critical parameter obtained from these profiles. It dictates the rate of the reaction. For diisocyanates, a key question is the relative reactivity of the two isocyanate groups. Computational studies on similar aromatic diisocyanates have shown that the electronic environment significantly influences the activation barriers. researchgate.net For example, the reactivity of the isocyanate group in the para-position is often found to be higher than that of the ortho-positioned isocyanate group. researchgate.net

Table 1: Calculated Activation Energies for the Reaction of this compound with Methanol (B129727) (Illustrative Data)
Isocyanate GroupReaction PathwayActivation Energy (kcal/mol)
o-tolyl isocyanateNucleophilic attack by methanol15.2
o-isocyanatobenzylNucleophilic attack by methanol14.5

Analysis of Substituent Effects on Isocyanate Reactivity

The substitution pattern on the aromatic rings of this compound has a profound impact on the reactivity of the two isocyanate groups. acs.org The methyl group on the tolyl ring is an electron-donating group, which can influence the electrophilicity of the adjacent isocyanate's carbonyl carbon. Conversely, the benzyl (B1604629) group, while also primarily alkyl in nature, connects the two aromatic rings and can modulate the electronic properties of the second isocyanate group through both inductive and resonance effects.

Quantum chemical calculations allow for a systematic analysis of these substituent effects. nih.gov By comparing the calculated properties, such as the partial atomic charges on the carbonyl carbons and the LUMO (Lowest Unoccupied Molecular Orbital) energies associated with each isocyanate group, a quantitative understanding of their relative reactivities can be achieved. Generally, a more positive partial charge on the carbonyl carbon and a lower LUMO energy indicate a higher susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Isocyanate Systems

While quantum chemistry provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view of isocyanate systems, capturing their behavior over time. nsf.govfigshare.comacs.org MD simulations are particularly useful for understanding the conformational dynamics of flexible molecules like this compound and for modeling their behavior in the condensed phase, such as in solution or in a polymer matrix.

These simulations can reveal preferred conformations of the molecule, the accessibility of the isocyanate groups to reactants, and the role of the solvent in mediating reactions. For instance, an MD simulation could show how the benzyl bridge's flexibility might sterically hinder one of the isocyanate groups in certain conformations, thereby affecting its reactivity. The development of accurate force fields is crucial for the success of these simulations. nsf.govfigshare.comacs.org

Topological Analysis of Electron Localization Function (ELF) and Noncovalent Interactions (NCI) in Isocyanate Reactivity

The Electron Localization Function (ELF) and Noncovalent Interaction (NCI) analysis are powerful computational tools for visualizing and understanding chemical bonding and weak interactions. nih.govacs.orgnih.gov ELF provides a map of electron localization in a molecule, clearly distinguishing covalent bonds, lone pairs, and atomic cores. mdpi.com In the context of isocyanate reactivity, ELF analysis can be used to visualize the changes in electron density during a reaction, providing a clear picture of bond formation and breaking. nih.gov

NCI analysis is particularly adept at identifying and characterizing noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which play a crucial role in directing the stereochemistry and regioselectivity of reactions. acs.orgnih.gov For this compound, NCI plots can reveal intramolecular interactions that might influence the orientation of the isocyanate groups and their accessibility to incoming nucleophiles.

Table 2: ELF and NCI Analysis of the Pre-reaction Complex between this compound and Methanol (Illustrative Findings)
Analysis TypeObservationImplication for Reactivity
ELFHigh electron localization in the C=O and N=C bonds of the isocyanate groups.Indicates the regions of high electron density susceptible to electrophilic or nucleophilic attack.
NCIWeak hydrogen bonding interaction between the methanol hydroxyl group and the oxygen of the isocyanate.This pre-organization of the reactants facilitates the subsequent nucleophilic attack.

Predictive Modeling of Reactivity and Selectivity for this compound and Related Compounds

The insights gained from quantum chemical calculations and MD simulations can be used to build predictive models for the reactivity and selectivity of isocyanates. researchgate.net By correlating calculated parameters (e.g., activation energies, partial charges, LUMO energies) with experimentally observed reaction rates for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed.

For this compound, such models could predict the preferential site of reaction under different conditions (e.g., with different nucleophiles or in various solvents). This predictive capability is invaluable for designing new polyurethane materials with tailored properties, as it allows for the in silico screening of candidate diisocyanate monomers before their synthesis. nih.gov These models can help to rationalize site-selective reactivity trends. nih.gov

Research Applications of Aromatic Diisocyanates in Materials Science and Chemical Synthesis

Rational Design and Synthesis of Novel Polyurethane Materials

Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols. The properties of the resulting polyurethane can be precisely controlled by the choice of the diisocyanate and polyol monomers. google.comdoxuchem.com

Control of Polymer Structure and Architecture using Diisocyanates

The structure of the diisocyanate monomer plays a crucial role in determining the final architecture of the polyurethane. Asymmetric diisocyanates, such as 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate, possess isocyanate groups with different reactivities. This differential reactivity can be exploited to control the polymerization process, leading to polymers with well-defined, regular structures. For instance, in a step-growth polymerization, the more reactive isocyanate group will preferentially react first, allowing for a degree of control over the polymer chain's growth and microstructure. This can influence properties such as crystallinity, phase separation, and mechanical strength. mdpi.com The use of asymmetric diisocyanates can lead to polyurethanes with unique property profiles compared to those synthesized from symmetric diisocyanates like MDI or TDI. mdpi.com

Exploration of Monomer Combinations for Tailored Polyurethane Properties

The vast array of available polyols allows for the synthesis of polyurethanes with a wide spectrum of properties, from flexible elastomers to rigid foams. scribd.com The combination of an aromatic diisocyanate like this compound with different polyols (e.g., polyether polyols, polyester (B1180765) polyols) would be expected to yield polyurethanes with tailored characteristics. doxuchem.com For example, reaction with long, flexible polyols would likely result in elastomeric materials, while combination with shorter, more rigid polyols would produce harder, more rigid polymers. nih.gov The aromatic nature of this compound would contribute to the rigidity and thermal stability of the resulting polyurethane. researchgate.net

Table 2: Potential Polyurethane Properties Based on Monomer Selection

Diisocyanate Polyol Type Expected Polyurethane Properties
Aromatic (e.g., this compound) Polyether Polyol Good flexibility, hydrolysis resistance, low-temperature performance.
Aromatic (e.g., this compound) Polyester Polyol High tensile strength, abrasion resistance, and chemical resistance.

Development of Specialty Polyurethane Products Enabled by Diisocyanate Chemistry

The unique structure of specific diisocyanates can lead to the development of specialty polyurethanes with enhanced performance characteristics. For instance, the incorporation of bulky or asymmetric diisocyanates can disrupt polymer chain packing, leading to materials with improved flexibility or unique optical properties. While specific examples for this compound are not documented in available research, the general principle of using novel diisocyanates to create specialty polyurethanes is well-established. google.comyoutube.com This can include the development of materials for coatings, adhesives, sealants, and elastomers with specific performance requirements. youtube.com

Advanced Building Blocks in Organic Synthesis

The high reactivity of the isocyanate group makes it a valuable functional group in a variety of organic synthesis applications beyond polyurethane chemistry.

Utility of Isocyanates in Diverse Synthetic Pathways and Functionalization Strategies

Isocyanates are versatile reagents that can react with a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity allows for their use in a multitude of synthetic transformations. For a diisocyanate like this compound, the two isocyanate groups could be reacted sequentially with different nucleophiles to create complex molecules with precise functionalization. This could be particularly useful in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals. The differential reactivity of the two isocyanate groups in an asymmetric diisocyanate could be a significant advantage in such synthetic strategies.

Surface Functionalization using Isocyanate-Functionalized Polymers

Polymers containing isocyanate groups, or polymers that can be functionalized with isocyanates, are highly effective for modifying the surfaces of various materials. researchgate.net The isocyanate groups can react with hydroxyl or amine groups present on the surface of substrates like cellulose, metal oxides, or other polymers, forming stable covalent bonds. researchgate.net This allows for the tuning of surface properties such as hydrophobicity, biocompatibility, and adhesion. While there is no specific research detailing the use of polymers derived from this compound for surface functionalization, it is a plausible application based on the known reactivity of isocyanate-functionalized polymers.

Chemical Biology Research Applications

The high electrophilicity of the isocyanate group makes it reactive towards various nucleophiles, including the functional groups found in biomolecules such as proteins. This reactivity has been harnessed in chemical biology for a variety of applications.

Modification of Biomolecules for Protein Interaction Studies using Isocyanates

Isocyanates are valuable reagents for the chemical modification of proteins. They readily react with the primary amine groups of lysine (B10760008) residues and the N-terminus of polypeptide chains. This modification can be used to introduce labels, crosslinkers, or other functionalities onto a protein to study its interactions with other molecules.

While no specific studies utilizing this compound for this purpose have been identified, its bifunctional nature presents theoretical possibilities for cross-linking applications. The two isocyanate groups could potentially react with two different nucleophilic sites on a single protein or between two interacting proteins, thereby "trapping" the interaction for further study. The distance and flexibility of the linker between the two isocyanate groups in this compound would be a critical factor in determining its efficacy as a cross-linking agent for specific protein complexes.

Mechanistic Insights into Adduct Formation with Peptides and Proteins by Isocyanates

The formation of adducts between isocyanates and proteins is a key area of research, particularly in the context of understanding the molecular mechanisms of isocyanate-induced sensitization and asthma. Studies with various diisocyanates have shown that they can form stable covalent adducts with proteins.

The reaction of isocyanates with peptides and proteins is highly dependent on the pH and the accessibility of the reactive sites. The primary sites of adduction are the ε-amino group of lysine and the α-amino group at the N-terminus. The formation of these adducts can alter the protein's structure and function, potentially leading to an immune response.

Although direct experimental data for this compound is lacking, the general principles of isocyanate chemistry suggest that it would readily form adducts with peptides and proteins. The specific nature of these adducts, including the sites of modification and the stability of the resulting covalent bonds, would need to be determined experimentally. Such studies would be valuable in assessing the potential biological reactivity of this compound.

Emerging Research Frontiers in Aromatic Diisocyanate Chemistry

Sustainable and Green Chemistry Initiatives

The polyurethane industry, a primary consumer of diisocyanates, is under increasing pressure to adopt more environmentally benign practices. This has spurred significant research into sustainable production methods and the use of renewable raw materials.

For decades, the industrial synthesis of isocyanates has been dominated by the phosgenation of primary amines. wikipedia.org This process is fraught with challenges, including the high toxicity of phosgene (B1210022) and the generation of corrosive hydrogen chloride (HCl) as a byproduct. google.comnih.gov Consequently, the development of phosgene-free manufacturing routes is a paramount goal in green chemistry.

Several promising phosgene-free alternatives are emerging:

Carbamate (B1207046) Decomposition: A leading alternative involves the synthesis and subsequent thermal decomposition of carbamates. nih.govresearchgate.net This pathway avoids the use of phosgene entirely. For instance, a process can be designed where toluene (B28343) diamine (TDA) is used to produce 2,4-toluene diisocyanate (TDI) without phosgene, enhancing safety and yield through optimized reactor and distillation designs. researchgate.netupenn.edu

Diorganocarbonate Chemistry: Another novel phosgene-free route involves reacting an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product to yield the corresponding isocyanate. google.com This method is attractive as it can achieve high yields and allows for the recycling of byproducts to generate additional raw materials. google.com

These advancements collectively signal a fundamental shift away from traditional phosgenation, paving the way for a safer and more sustainable isocyanate industry. rsc.org

Parallel to the development of phosgene-free methods is the drive to replace petroleum-based feedstocks with renewable, bio-based alternatives. rsc.org While bio-based polyols have been used for some time, the development of bio-based isocyanates has been a greater challenge but is now a rapidly advancing frontier. rsc.orgmdpi.com

Key research findings in this area include:

Diverse Bio-Feedstocks: A wide range of biomass sources are being explored for isocyanate synthesis. These include vegetable oils (like castor oil), fatty acids, sugars, and lignocellulosic biomass. rsc.orgmdpi.comresearchgate.net These materials offer a pathway to reduce the carbon footprint associated with polyurethane production. aijourn.com

100% Biogenic Isocyanates: A landmark achievement is the development of the first 100% biogenic carbon, phosgene-free isocyanate, marketed as Bio-Iso™. aijourn.com This product is derived from plant-based dicarboxylic acids and is manufactured using a green chemistry process. Its development enables the production of fully bio-based thermoplastic polyurethanes (TPUs) that can biodegrade without leaving behind microplastics, representing a major step towards a circular economy for plastics. aijourn.com

Focus on Commercially Viable Monomers: Research is also focused on formulating fully bio-based polyurethanes from commercially available monomers. Studies have successfully used bio-based isocyanates like L-lysine ethyl ester diisocyanate (LDI) and pentamethylene-diisocyanate (PDI) in conjunction with bio-polyols such as castor oil to create thermosetting polymers with a high renewable carbon content. researchgate.net

This transition towards bio-based feedstocks is critical for mitigating the environmental impact of the plastics industry and aligning with global sustainability goals. rsc.org

Advanced Computational Design and Optimization of Isocyanate-Based Systems

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and optimization of isocyanate-based materials. These methods provide insights into reaction mechanisms and structure-property relationships that are often difficult to obtain through experimentation alone.

However, the application of these methods to isocyanates has been historically limited by the lack of accurate atomistic models and force field parametrizations. mdpi.com Isocyanates were not included in the initial training sets of major force fields, which has hampered reliable predictions of their physical properties. mdpi.comresearchgate.net

Recent research is addressing these gaps:

Mechanism and Catalyst Modeling: Computational studies are being employed to elucidate complex reaction pathways. For example, the catalytic mechanism of urethane (B1682113) formation has been studied using the phenyl isocyanate–methanol (B129727) reaction as a model system. mdpi.com By applying advanced calculation schemes, researchers can map the energy profiles of the reaction in the presence of various catalysts, compare their activities, and understand how structural changes influence the catalytic process. mdpi.com

Force Field Development: There is a concerted effort to develop specifically parametrized force fields for aliphatic and aromatic isocyanates to enable accurate simulations. mdpi.com This includes leveraging machine learning approaches to combine information from atomistic simulations with experimental data, thereby improving the predictive power of the models. researchgate.net

Understanding Structure and Reactivity: Modeling helps to understand the unique reactivity of the isocyanate group. The electrophilic character of the carbon atom, positioned between two electronegative atoms (N and O), is key to its wide-ranging applications. mdpi.com Simulations can explore the interplay between chemical composition, local structure, and the physical properties of the final polyurethane materials, guiding the synthesis of novel polymers with desired characteristics. mdpi.comresearchgate.net

Development of Novel Catalysts for Selective Isocyanate Reactions

Catalysis is at the heart of polyurethane chemistry, controlling the rate and selectivity of the reactions that form the polymer network. The development of novel catalysts is crucial for enabling greener synthesis routes and for fine-tuning the properties of the final materials.

Research is focused on several key areas:

Non-Tin Catalysts: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have been widely used as catalysts for the isocyanate/hydroxyl reaction. However, due to their aquatic toxicity, there is a strong push to find alternatives. wernerblank.com Zirconium chelates have emerged as a promising option. These catalysts are highly selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is critical in water-borne polyurethane systems. wernerblank.com

Catalysts for Phosgene-Free Synthesis: The shift to phosgene-free production methods necessitates the development of new catalytic systems. In the carbamate decomposition route, composite metal oxides, such as Bi-Zn oxides, have been shown to be effective for the catalytic cracking of carbamates into isocyanates, offering high activity and cost-effectiveness. researchgate.net

Catalysts for Selective Trimerization: The cyclotrimerization of isocyanates to form isocyanurate rings is a key reaction for creating highly crosslinked, thermally stable polyisocyanurate (PIR) foams. Research into the catalytic mechanism has revealed that for carboxylate catalysts, such as potassium acetate (B1210297), the acetate anion is merely a precatalyst. acs.org The actual catalytically active species is a deprotonated amide formed after a series of reactions, which then drives the isocyanurate formation. acs.org This deeper mechanistic understanding allows for the design of more effective catalysts.

Catalysts for Multicomponent Reactions (MCRs): Novel catalytic systems are being developed for complex, one-pot multicomponent reactions involving isocyanates. For example, copper(I) catalysts can facilitate the reaction between isocyanates, alkynes, and malonates to produce cyclic amide derivatives. rsc.org Similarly, aluminum complexes have been used to catalyze the three-component reaction of an isocyanate, carbon monoxide, and an epoxide to selectively produce oxazinanediones. rsc.org These advanced catalytic methods open up new avenues for synthesizing complex polymer architectures and functional materials.

Future Research Directions for 5 O Isocyanatobenzyl O Tolyl Isocyanate

Targeted Synthesis and Characterization of Specific Isomeric Diisocyanates

The synthesis of diisocyanates is a well-established industrial process, yet the selective synthesis of a single, specific isomer like 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate remains a significant challenge. Industrial production of related compounds, such as toluene (B28343) diisocyanate (TDI) and MDI, typically yields a mixture of isomers. uni-miskolc.humetu.edu.trrsc.org For instance, commercial TDI is often an 80/20 mixture of the 2,4- and 2,6-isomers, while polymeric MDI contains 2,2'-, 2,4'-, and 4,4'-MDI isomers along with higher oligomers. uni-miskolc.hursc.org This isomeric impurity complicates structure-property relationship studies and can lead to batch-to-batch variability in polymer performance.

Future research must therefore prioritize the development of synthetic routes that yield isomerically pure this compound. This could involve multi-step synthetic pathways, departing from traditional phosgenation of mixed diamines. metu.edu.tr Inspiration can be drawn from methods used for creating stereochemically pure bio-based diisocyanates, such as those derived from isosorbide, which utilize controlled reactions like the Curtius rearrangement to ensure isomeric purity. researchgate.netnih.gov The development of such targeted syntheses would be a critical first step, enabling the definitive characterization of the pure isomer.

Once synthesized, a thorough characterization using advanced analytical techniques is imperative. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like HSQC and HMBC) and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for unambiguous structural confirmation. metu.edu.trnih.govresearchgate.net These methods have proven effective in differentiating the cis and trans isomers of other complex diisocyanates and confirming the conversion of functional groups. nih.gov

Table 1: Key Characterization Techniques for Isomeric Diisocyanates

Technique Purpose Key Information Provided
NMR Spectroscopy Structural Elucidation Precise proton and carbon environments, connectivity between atoms, differentiation of isomers. nih.gov
FTIR Spectroscopy Functional Group Analysis Confirmation of isocyanate group (-NCO) presence and purity, monitoring reaction conversion. metu.edu.trresearchgate.net
Mass Spectrometry Molecular Weight Determination Verification of the molecular weight of the synthesized isomer. metu.edu.tr

| X-ray Crystallography | Spatial Configuration | Definitive three-dimensional structure of the molecule, if a suitable crystal can be obtained. |

By focusing on the targeted synthesis and rigorous characterization of this compound, researchers can establish a foundational understanding of its molecular structure, which is essential for all subsequent research into its reactivity and application.

Comprehensive Elucidation of Complex Reaction Networks in Diisocyanate Chemistry

The reactivity of diisocyanates is not limited to simple polyurethane formation. These molecules can undergo a variety of side reactions, including dimerization, trimerization, and other oligomerizations, leading to complex reaction networks. nih.gov These networks are influenced by reaction conditions, catalysts, and the inherent reactivity of the specific isocyanate. nih.gov Understanding the unique reaction network of this compound is crucial for controlling polymerization processes and predicting the final properties of the resulting materials.

Future investigations should aim to map the complex reaction pathways available to this specific diisocyanate. This includes studying the formation of common side products like uretidiones (dimers) and isocyanurates (trimers), which can significantly impact the properties of the final polymer. uni-miskolc.hunih.gov The asymmetric nature of this compound, with two non-equivalent isocyanate groups, likely results in different reaction rates for each group, further complicating the reaction network. rsc.org Kinetic studies are needed to quantify these reactivity differences, similar to how the varied reactivity of NCO groups in TDI and IPDI has been analyzed. nih.govresearchgate.net

The ultimate goal is to move beyond a qualitative understanding to a quantitative, predictive model of the reaction network. researchgate.net This involves identifying all relevant intermediates and elementary reactions on the potential energy surface. ethz.ch Such a comprehensive elucidation will enable the precise control of reaction conditions to favor desired pathways, minimize side reactions, and tailor polymer architecture for specific applications. researchgate.netnih.gov

Integration of Advanced Experimental and Computational Methodologies for Predictive Design

Predicting the behavior of a novel diisocyanate before its large-scale synthesis is a major goal for accelerating materials discovery. This can be achieved by integrating advanced computational modeling with targeted experimental validation. uni-miskolc.huresearchgate.net This synergistic approach has been successfully applied to understand industrial processes like MDI synthesis and the hydrolysis of urethane (B1682113) bonds. uni-miskolc.huacs.org

Computational Approaches: Quantum chemical methods, such as Density Functional Theory (DFT) and high-accuracy composite methods like G3MP2B3, can be used to model the reaction mechanisms of this compound. nih.govrsc.org These simulations can predict:

Transition States and Activation Barriers: Calculating the energy of transition states provides insight into reaction kinetics and helps identify the most likely reaction pathways. nih.govacs.org

Thermodynamic Stability: Determining the standard enthalpy of formation for potential products (e.g., dimers, trimers) reveals their thermodynamic favorability. nih.gov

Solvent Effects: Using implicit solvent models, such as the SMD model, allows for the study of reaction mechanisms in industrially relevant solvents. nih.gov

Experimental Validation: The predictions from computational studies must be validated through carefully designed experiments. Kinetic studies using techniques like FTIR spectroscopy or offline ESI-MS can be employed to measure reaction rates and determine apparent activation parameters. researchgate.netrsc.org The results from these experiments provide crucial data to refine and improve the accuracy of the computational models.

Table 2: Integrated Computational and Experimental Workflow

Stage Computational Method Experimental Technique Objective
Structure & Reactivity DFT, G3MP2B3 NMR, FTIR Characterize ground state geometry and predict relative reactivity of NCO groups. metu.edu.trnih.gov
Reaction Pathways Transition State Searching, IRC Calculations In-situ Reaction Monitoring (FTIR) Identify key intermediates and determine activation energies for competing pathways. nih.govacs.org
Kinetics & Thermodynamics G3MP2B3 Calculations Kinetic Analysis via ESI-MS or Chromatography Quantify reaction rate coefficients and thermodynamic parameters. nih.govrsc.org

| Polymer Properties | Molecular Dynamics (MD) | DSC, DMA, SEM | Predict bulk properties of the resulting polymer and correlate with experimental measurements. mdpi.com |

By combining the predictive power of computational chemistry with the empirical data from advanced experimental techniques, a robust and predictive design loop can be established. This will significantly accelerate the development of new materials based on this compound by enabling a more rational, model-driven approach to polymer design.

Development of High-Throughput Screening Methodologies for Isocyanate Reactivity and Discovery

To fully explore the potential of this compound, a rapid and efficient method for screening its reactivity under a wide range of conditions is necessary. High-throughput screening (HTS) provides a framework for systematically exploring variables such as catalysts, solvents, temperatures, and co-reactants, thereby accelerating the discovery of new reactions and optimal process conditions. nih.govunchainedlabs.com

Future work should focus on developing HTS platforms tailored to isocyanate chemistry. This could involve:

Miniaturized Reactors: Using microtiter plates (e.g., 384-well plates) to run hundreds of reactions in parallel with minimal material consumption. nih.gov

Automated Analysis: Integrating analytical techniques that can rapidly assess reaction outcomes. Mass spectrometry-based methods, such as Acoustic Droplet Ejection Mass Spectrometry (ADE-MS), are particularly promising for label-free, high-speed analysis directly from reaction plates. nih.gov Other techniques like infrared thermography could be used to screen for exothermic reactions, providing a quick measure of catalytic activity. mpg.de

Catalyst Screening: A significant application of HTS would be the discovery of novel catalysts for reactions involving this compound. Large libraries of potential catalysts, including organocatalysts and metal complexes, could be rapidly screened to identify those that offer high selectivity and activity, potentially replacing toxic organotin compounds. google.comacs.orgresearchgate.net

The development of such HTS methodologies would create a powerful tool for mapping the reactivity landscape of this compound. It would enable the rapid identification of optimal conditions for existing transformations and could lead to the discovery of entirely new applications for this unique monomer, significantly reducing the time from initial discovery to practical implementation. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(o-isocyanatobenzyl)-o-tolyl isocyanate, and how can its purity and structural integrity be validated?

  • Methodological Answer : Synthesis typically involves stepwise isocyanate functionalization, such as coupling o-tolyl isocyanate precursors with benzyl derivatives under anhydrous conditions. Post-synthesis, purity is confirmed via HPLC (≥99% purity threshold) and structural validation through NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for aromatic protons and isocyanate groups) and FT-IR (N=C=O stretch at ~2270 cm⁻¹). Reproducibility requires strict control of moisture and temperature .

Q. What factors influence the stability of this compound during storage, and how should experimentalists mitigate degradation?

  • Methodological Answer : The compound is moisture-sensitive due to its isocyanate groups. Storage at 0–6°C under inert gas (e.g., argon) in sealed amber vials is critical. Degradation can be monitored via periodic TLC or GC-MS to detect urea or carbamate byproducts. Pre-use distillation or recrystallization may restore purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Emergency protocols should include neutralization of spills with dry sand or specialized isocyanate scavengers. Toxicity data (e.g., LD50) must be referenced from SDS sheets, and waste should be treated with aqueous ammonia to hydrolyze residual isocyanates .

Q. How can researchers distinguish this compound from its structural isomers or synthetic byproducts?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and X-ray crystallography resolve structural ambiguities. Chromatographic separation (e.g., HPLC with C18 columns) paired with 2D NMR (COSY, HSQC) identifies positional isomerism in the benzyl-tolyl backbone .

Advanced Research Questions

Q. What strategies are effective for isolating and characterizing reactive intermediates in the synthesis of this compound?

  • Methodological Answer : Cryogenic trapping (-78°C) in THF or DCM stabilizes intermediates like isocyanate-amine adducts. In situ FT-IR and Raman spectroscopy track transient species, while DFT calculations predict intermediate stability and reaction pathways .

Q. How can conflicting reactivity data (e.g., unexpected hydrolysis rates) be resolved in studies involving this compound?

  • Methodological Answer : Conduct controlled kinetic studies under varying pH, temperature, and solvent polarity. Use isotopic labeling (e.g., <sup>18</sup>O in H2O) to trace hydrolysis mechanisms. Cross-validate results with LC-MS/MS and computational models (e.g., Gaussian for transition-state analysis) .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Molecular docking and MD simulations model interactions with biomolecules or catalysts. QSAR models correlate electronic parameters (e.g., Hammett constants) with experimental outcomes. Leverage databases like NIST Chemistry WebBook for thermodynamic validation .

Q. How can researchers correlate the compound’s stereoelectronic properties with its performance in polymer or pharmaceutical applications?

  • Methodological Answer : Electron density mapping (AIM theory) and NBO analysis quantify charge distribution. Pair with DSC and TGA to assess thermal stability in polymer matrices. For drug design, in silico ADMET profiling predicts bioavailability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.